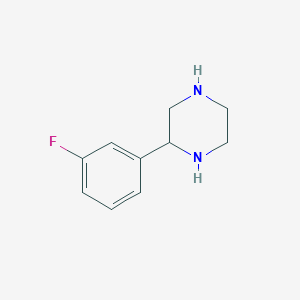

2-(3-Fluorophenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUULFUTVPSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392667 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-17-4 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluorophenyl)piperazine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-(3-Fluorophenyl)piperazine. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates established methodologies for the synthesis, purification, and analysis of closely related arylpiperazine derivatives, offering a predictive framework for researchers. The document summarizes known quantitative data in structured tables and includes detailed experimental protocols adapted from relevant literature. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound is a substituted piperazine derivative with a fluorophenyl group attached to the 2-position of the piperazine ring. The fluorine atom is located at the 3-position (meta) of the phenyl ring.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 137684-17-4 | [1] |

| Molecular Formula | C₁₀H₁₃FN₂ | [1] |

| Molecular Weight | 180.225 g/mol | [1] |

| Canonical SMILES | C1CNCC(C1)C2=CC(=CC=C2)F | N/A |

| InChIKey | AWAUULFUTVPSTI-UHFFFAOYSA-N | [1] |

| Calculated LogP | 0.8 | [1] |

| Topological Polar Surface Area | 24.1 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented, a common and adaptable method for the synthesis of 2-arylpiperazines involves the reaction of an α-haloarylketone with ethylenediamine.

General Experimental Protocol: Synthesis of 2-Arylpiperazines

This protocol is a generalized procedure based on established methods for synthesizing similar compounds.

Reaction Scheme:

Caption: General synthesis workflow for this compound.

Materials:

-

2-Bromo-1-(3-fluorophenyl)ethanone

-

Ethylenediamine

-

Ethanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Cyclization: A solution of 2-bromo-1-(3-fluorophenyl)ethanone in ethanol is added dropwise to a stirred solution of excess ethylenediamine in ethanol at room temperature. The reaction mixture is then refluxed for several hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude dihydro-2-(3-fluorophenyl)pyrazine intermediate.

-

Reduction: The crude intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Final Work-up: The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

Purification

Purification of the crude product can be achieved by the following methods:

-

Column Chromatography: Flash chromatography on silica gel using a gradient of dichloromethane and methanol is a common method for purifying piperazine derivatives.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed.

-

HPLC Purification: For high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a typical starting point.

Caption: Purification workflow for this compound.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, with splitting patterns influenced by the fluorine atom. Signals for the piperazine ring protons will appear in the aliphatic region, likely as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the fluorophenyl ring, with carbon-fluorine coupling constants providing structural confirmation. The piperazine carbons will resonate in the aliphatic region.

-

¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification.

-

Electron Ionization (EI) Mass Spectrum: The EI mass spectrum of phenylpiperazines typically shows a prominent molecular ion peak (M⁺). Common fragmentation patterns involve the cleavage of the piperazine ring, leading to characteristic fragment ions. For this compound, a fragment corresponding to the loss of a C₂H₄N moiety from the molecular ion would be expected.[2]

-

Electrospray Ionization (ESI) Mass Spectrum: In ESI-MS, the protonated molecule [M+H]⁺ will be the dominant ion.

Table 2: Predicted Mass Spectral Fragments

| m/z | Ion |

| 180 | [M]⁺ |

| 151 | [M - C₂H₅]⁺ |

| 138 | [M - C₃H₆]⁺ |

| 109 | [C₆H₄F]⁺ |

Pharmacological Properties and Signaling Pathways

The pharmacological profile of this compound is not well-characterized. However, based on the activity of related phenylpiperazine derivatives, it is predicted to interact with monoaminergic systems, particularly serotonin and dopamine receptors. Phenylpiperazines are known to exhibit a range of activities, including agonist, antagonist, and reuptake inhibition at these receptors.

Predicted Receptor Binding Profile

-

Serotonin Receptors: Many fluorophenylpiperazine derivatives show affinity for various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C.[3][4] The specific activity (agonist vs. antagonist) can vary depending on the substitution pattern.

-

Dopamine Receptors: Phenylpiperazines are also known to bind to dopamine receptors, particularly the D₂ and D₃ subtypes.[3] The affinity and selectivity for these receptors are influenced by the nature and position of substituents on the phenyl ring.

Potential Signaling Pathways

Given the predicted interaction with serotonin and dopamine receptors, which are G-protein coupled receptors (GPCRs), this compound is likely to modulate downstream signaling cascades.

Caption: Predicted interaction with serotonin and dopamine signaling pathways.

Activation of 5-HT₁A or D₂/D₃ receptors, which typically couple to Gᵢ/ₒ proteins, would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, interaction with 5-HT₂A receptors, which couple to Gᵩ/₁₁ proteins, would activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Conclusion

This compound is a piperazine derivative with potential for biological activity within the central nervous system. While specific experimental data for this isomer is scarce, this guide provides a framework for its synthesis, purification, and characterization based on established knowledge of related compounds. Further research is necessary to fully elucidate its chemical and physical properties, as well as its specific pharmacological profile and mechanism of action. The methodologies and predictive information presented herein are intended to serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. 2-(3-氟苯基)哌嗪化合物 - CAS号 137684-17-4 - 摩熵化学 [molaid.com]

- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(3-fluorophenyl)piperazine, a key structural motif in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental protocols and quantitative data to facilitate replication and adaptation in a research and development setting.

Introduction

The this compound scaffold is a privileged fragment in modern drug discovery, appearing in a range of centrally acting agents and other therapeutic candidates. The presence of the fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide explores several robust methods for the construction of this valuable piperazine core.

Key Synthetic Pathways

The synthesis of this compound can be approached through several distinct strategies. The most prominent and versatile methods include:

-

Reductive Amination of an Aldehyde followed by Cyclization: This widely applicable method involves the reaction of 3-fluorobenzaldehyde with a suitable N,N'-diprotected ethylenediamine derivative, followed by reductive cyclization. The use of protecting groups is crucial for directing the regioselectivity of the cyclization.

-

Visible-Light-Promoted Decarboxylative Annulation: A modern approach that utilizes photoredox catalysis to couple a glycine-based diamine with 3-fluorobenzaldehyde, offering a mild and efficient route to the desired 2-arylpiperazine.[1]

-

Cyclization from α-Amino Acids: Chiral α-amino acids can serve as precursors to optically pure 2-substituted piperazines. This pathway is particularly valuable for the synthesis of enantiomerically enriched derivatives.

-

Dimerization and Cyclization of Azomethine Ylides: A stereoselective method that involves the [3+3] coupling of azomethine ylides generated from imines. This can be promoted by visible-light irradiation in the presence of an aluminum organometallic promoter.[2]

The following sections will provide detailed experimental protocols for some of these key methodologies.

Experimental Protocols

Pathway 1: Synthesis via N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine Intermediate

This pathway involves the initial synthesis of a protected diamine followed by cyclization and deprotection. The benzyl groups serve as readily removable protecting groups.

Step 1: Synthesis of N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine

A common precursor for this route is 3-fluorostyrene oxide, which is reacted with N,N'-dibenzylethylenediamine.

-

Reaction Scheme:

-

3-Fluorostyrene oxide + N,N'-Dibenzylethylenediamine → N,N'-Dibenzyl-1-(3-fluorophenyl)-2-(benzylamino)ethanol

-

N,N'-Dibenzyl-1-(3-fluorophenyl)-2-(benzylamino)ethanol → N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine (via reduction)

-

-

Detailed Protocol:

-

To a solution of N,N'-dibenzylethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 3-fluorostyrene oxide (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting amino alcohol intermediate can be purified by column chromatography or used directly in the next step.

-

The amino alcohol is then subjected to a two-step process of tosylation followed by intramolecular cyclization and reduction, or a more direct reductive amination protocol to form the piperazine ring. A more direct approach involves cyclization with a suitable reagent like thionyl chloride followed by reduction.

-

Step 2: Cyclization to form 1,4-Dibenzyl-2-(3-fluorophenyl)piperazine

-

Detailed Protocol:

-

The purified N,N'-dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine intermediate is dissolved in a suitable solvent like dichloromethane or toluene.

-

A cyclizing agent such as glyoxal or a derivative is added, and the reaction is stirred, often with heating.

-

The progress of the cyclization is monitored by TLC or LC-MS.

-

Upon completion, the reaction is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to yield 1,4-dibenzyl-2-(3-fluorophenyl)piperazine.

-

Step 3: Debenzylation to this compound

-

Detailed Protocol:

-

Dissolve 1,4-dibenzyl-2-(3-fluorophenyl)piperazine in a suitable solvent like ethanol or methanol.

-

Add a palladium on carbon catalyst (Pd/C, typically 10 mol%).

-

The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

-

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluorostyrene oxide, N,N'-Dibenzylethylenediamine | Methanol | Reflux | 12-24 | 70-85 |

| 2 | N,N'-Dibenzyl-1-(3-fluorophenyl)ethane-1,2-diamine | Glyoxal, Toluene | 80-110 | 6-12 | 60-75 |

| 3 | 1,4-Dibenzyl-2-(3-fluorophenyl)piperazine | H₂, 10% Pd/C, Ethanol | Room Temp | 12-24 | 85-95 |

Pathway 2: Visible-Light-Promoted Synthesis

This modern approach offers a more direct route to the piperazine core from readily available starting materials.[1]

-

Reaction Scheme:

-

3-Fluorobenzaldehyde + Glycine-derived diamine → this compound derivative

-

-

Detailed Protocol:

-

In a reaction vessel, combine 3-fluorobenzaldehyde (1.0 eq), a suitable glycine-based diamine (e.g., N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine) (1.2 eq), and a photoredox catalyst such as [Ir(ppy)₂(dtbpy)]PF₆ (1-2 mol%).[1]

-

Add a suitable solvent, typically a non-protic one like dichloromethane or acetonitrile.

-

The reaction mixture is degassed and then irradiated with visible light (e.g., a blue LED lamp) at room temperature.[1]

-

The reaction progress is monitored by LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound derivative. Subsequent deprotection of the nitrogen atoms may be required depending on the starting diamine.

-

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Fluorobenzaldehyde, Glycine-derived diamine | [Ir(ppy)₂(dtbpy)]PF₆ | Acetonitrile | Room Temp | 24-48 | 60-80[1] |

Visualizing the Synthesis Pathways

To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.

Caption: Synthesis of this compound via a protected diamine intermediate.

Caption: Direct synthesis of the piperazine core using photoredox catalysis.

Conclusion

The synthesis of this compound and its derivatives can be achieved through multiple effective pathways. The classical approach involving the cyclization of a protected diamine intermediate offers a robust and scalable route, while modern photochemical methods provide a more direct and milder alternative. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of these important pharmaceutical building blocks.

References

In Vitro Mechanism of Action of 2-(3-Fluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2-(3-Fluorophenyl)piperazine, a synthetic compound belonging to the phenylpiperazine class of molecules. Phenylpiperazine derivatives are known to interact with a variety of central nervous system targets, and understanding the specific in vitro pharmacology of this 3-fluoro substituted analog is crucial for assessing its therapeutic potential and guiding further drug development efforts. This document summarizes the available quantitative data on its receptor and transporter binding affinities, details the experimental protocols for key in vitro assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

Phenylpiperazines are a well-established class of pharmacologically active compounds with a diverse range of central nervous system (CNS) activities. Their mechanism of action is primarily attributed to their interaction with various neurotransmitter receptors and transporters, particularly those involved in serotonergic, dopaminergic, and adrenergic signaling. The substitution pattern on the phenyl ring significantly influences the affinity and selectivity of these compounds for their molecular targets. This guide focuses specifically on the in vitro pharmacological profile of this compound, providing a detailed examination of its interactions with key CNS proteins.

Receptor and Transporter Binding Affinity

The primary mechanism of action of this compound at the molecular level is its ability to bind to various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the target sites in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

While a comprehensive binding profile for this compound across a wide array of CNS targets is not extensively documented in a single source, the available literature on closely related fluorinated phenylpiperazine analogs suggests significant affinity for serotonin and dopamine receptors.

Table 1: Receptor Binding Affinities (Ki) of Fluorinated Phenylpiperazine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Reference |

| N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | - | High Affinity | Moderate Affinity | High Nanomolar | [1] |

| 4-(Thiophen-3-yl)benzamide N-phenylpiperazine analog with 2-fluoro substitution | 199 | - | >400-fold lower than D3 | 1.4 | [2] |

Note: This table includes data for derivatives of 2-(fluorophenyl)piperazine to provide an indication of potential target engagement. Specific Ki values for the parent compound this compound require further dedicated experimental investigation.

Functional Activity at Key Receptors

Beyond binding, it is crucial to determine the functional consequence of this interaction, i.e., whether the compound acts as an agonist, antagonist, or inverse agonist at a given receptor. This is typically assessed through functional assays that measure the downstream signaling events following receptor activation or blockade.

Serotonin 5-HT1A Receptor Activity

Phenylpiperazines are known to exhibit significant activity at 5-HT1A receptors. Functional activity at 5-HT1A receptors, which are Gi/o-coupled, is often assessed by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.

Dopamine D2 Receptor Activity

Interaction with dopamine D2 receptors is another hallmark of many phenylpiperazine compounds. Similar to 5-HT1A receptors, D2 receptors are coupled to Gi/o proteins, and their activation leads to an inhibition of cAMP production. Functional assays for D2 receptor activity therefore often involve measuring changes in cAMP levels in response to the compound. For instance, the antagonistic efficacy of some fluorinated phenylpiperazine derivatives has been demonstrated by their ability to inhibit the dopamine-induced response in cAMP signaling assays in CHO-K1 cells expressing human D2 receptors.[1]

Monoamine Transporter Inhibition

In addition to direct receptor interaction, many psychoactive compounds modulate neurotransmission by inhibiting the reuptake of monoamines (serotonin, dopamine, and norepinephrine) from the synaptic cleft via their respective transporters (SERT, DAT, and NET). The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Monoamine Transporter Inhibition (IC50) of Phenylpiperazine Analogs

| Compound | SERT (IC50, µM) | DAT (IC50, µM) | NET (IC50, µM) | Reference |

| General Phenylpiperazine Derivatives | Variable | Variable | Variable | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to in vitro pharmacological profiling. Below are representative methodologies for the key assays discussed.

Radioligand Binding Assay for GPCRs

This protocol provides a general framework for determining the binding affinity of a test compound for a specific G-protein coupled receptor.

Objective: To determine the inhibition constant (Ki) of this compound at a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This protocol outlines a method to assess the functional activity of a compound at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To determine the functional efficacy (agonist or antagonist) and potency (EC50 or IC50) of this compound at a target receptor (e.g., 5-HT1A or D2).

Materials:

-

Cells stably expressing the target receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Forskolin (an adenylyl cyclase activator, for studying Gi/o-coupled receptors)

-

Test compound (this compound)

-

Reference agonist and/or antagonist for the target receptor

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer and pre-incubate.

-

For Gi/o-coupled receptors, add forskolin to stimulate baseline cAMP production.

-

Add the test compound at various concentrations. For antagonist testing, co-incubate the test compound with a fixed concentration of a reference agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the detection reagents from the kit and a compatible plate reader.

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonists, fit the data to determine the IC50.

Signaling Pathway Diagram:

Gi/o-Coupled Receptor Signaling Pathway

Neurotransmitter Uptake Assay

This protocol describes a method for measuring the inhibition of monoamine transporters using synaptosomes.

Objective: To determine the inhibitory potency (IC50) of this compound on serotonin, dopamine, and/or norepinephrine transporters.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET)

-

Radiolabeled neurotransmitter (e.g., [3H]-Serotonin, [3H]-Dopamine)

-

Assay buffer (e.g., Krebs-Ringer buffer)

-

Test compound (this compound) at various concentrations

-

Reference transporter inhibitors (e.g., fluoxetine for SERT, GBR12909 for DAT)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Prepare synaptosomes from the desired brain region of a rodent.

-

Pre-incubate the synaptosomes in the assay buffer with various concentrations of this compound or a reference inhibitor.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

Neurotransmitter Uptake Assay Workflow

Conclusion

The in vitro mechanism of action of this compound is predicted to involve interactions with multiple CNS targets, primarily serotonin and dopamine receptors, and potentially monoamine transporters. The fluorination at the 3-position of the phenyl ring is expected to confer a unique pharmacological profile compared to other phenylpiperazine analogs. While comprehensive quantitative data for this specific compound is limited in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough in vitro characterization. Further research is warranted to fully elucidate its binding affinities, functional activities, and selectivity profile, which will be essential for determining its potential as a lead compound for the development of novel CNS therapeutics.

References

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

The Discovery and Pharmacological Profile of Fluorophenylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of fluorophenylpiperazine compounds. It details the synthetic routes for key isomers, summarizes their binding affinities and functional activities at various biogenic amine receptors and transporters, and outlines the experimental protocols for their in vitro evaluation. Furthermore, this guide illustrates the primary signaling pathway associated with their mechanism of action and typical experimental workflows using standardized diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in a diverse array of therapeutic agents targeting the central nervous system. The introduction of a fluorophenyl group to the piperazine ring has been a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide focuses on the ortho-, meta-, and para-fluorophenylpiperazine isomers, with a particular emphasis on para-fluorophenylpiperazine (pFPP), which has a notable history of discovery and illicit use.

Discovery and History

The history of fluorophenylpiperazine compounds is intertwined with both pharmaceutical research and the emergence of recreational designer drugs.

-

Initial Discovery as a Metabolite: para-Fluorophenylpiperazine (pFPP) was first identified in 1982 as a metabolite of the hypnotic drug niaprazine, a 5-HT2A and α1-adrenergic receptor antagonist.[1]

-

"Failed Pharmaceuticals" and Recreational Use: Many piperazine derivatives, including fluorinated analogs, were initially investigated by pharmaceutical companies as potential therapeutic agents, often for psychiatric conditions. However, many of these compounds were never brought to market and have been described as "failed pharmaceuticals".[2] In the early 2000s, pFPP resurfaced as a recreational substance, often marketed as "party pills," particularly in New Zealand, as a purported legal alternative to illicit stimulants.[1][3]

-

Pharmacological Basis of Effects: The subjective effects of pFPP are primarily attributed to its activity as a serotonin 5-HT1A receptor agonist. It exhibits little to no stimulant properties on its own.[1]

Chemical Synthesis

The synthesis of fluorophenylpiperazine isomers is typically achieved through standard organic chemistry methodologies, primarily nucleophilic aromatic substitution or reductive amination.

General Synthesis of 1-(Fluorophenyl)piperazines

A common and versatile method for the synthesis of 1-arylpiperazines involves the reaction of a fluoro-substituted aniline with bis(2-chloroethyl)amine. This method can be adapted for the synthesis of ortho-, meta-, and para-fluorophenylpiperazine.

Reaction Scheme:

F-Ph represents the ortho-, meta-, or para-fluorophenyl group.

A detailed protocol for a similar synthesis, that of 1-(3-chlorophenyl)piperazine, can be adapted for the fluoro-substituted analogs.[4]

Pharmacological Profile

The primary pharmacological targets of fluorophenylpiperazine compounds are serotonin (5-HT) receptors and, to a lesser extent, other monoamine transporters. Their activity is largely dictated by the position of the fluorine atom on the phenyl ring.

Receptor and Transporter Binding Affinities

The following table summarizes the available binding affinity (Ki) data for fluorophenylpiperazine isomers at key serotonin receptors and monoamine transporters.

| Compound | Target | Ki (nM) | Reference |

| para-Fluorophenylpiperazine (pFPP) | 5-HT1A Receptor | 302 | (Scherman et al., 1988) |

| meta-Chlorophenylpiperazine (mCPP) | 5-HT Transporter (SERT) | 230 | [5] |

Functional Activity

The functional activity of these compounds, particularly at the 5-HT1A receptor, is a key determinant of their pharmacological effects.

| Compound | Assay | Target | Activity | EC50/IC50 (µM) | Reference |

| para-Fluorophenylpiperazine (pFPP) | cAMP Inhibition | 5-HT1A Receptor | Agonist | pEC50 = 4.83 ± 0.13 | [6] |

Signaling Pathways

The primary mechanism of action for pFPP and related compounds is agonism at the 5-HT1A receptor, which is a Gi/o-coupled receptor. Activation of this receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2][3][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological properties of fluorophenylpiperazine compounds.

Radioligand Binding Assay (for 5-HT Receptors)

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT1A, 5-HT2A).

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Non-specific binding (NSB) ligand (e.g., Serotonin for 5-HT1A, Mianserin for 5-HT2A).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Test compound (fluorophenylpiperazine isomer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the NSB ligand in the assay buffer.

-

Incubation: Incubate the plates at a specified temperature (e.g., 27°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-Fluorophenyl)piperazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Fluorophenyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and visual representations of key concepts and workflows.

Molecular Structure and Spectroscopic Overview

This compound is a piperazine derivative with a fluorophenyl group at the 2-position. Its chemical structure lends itself to detailed characterization by various spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation pattern.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and based on analogs)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 1H | Ar-H |

| ~7.00 - 7.15 | m | 3H | Ar-H |

| ~4.50 | dd | 1H | C2-H (piperazine) |

| ~3.00 - 3.20 | m | 4H | C3-H₂, C5-H₂ (piperazine) |

| ~2.80 - 2.95 | m | 2H | C6-H₂ (piperazine) |

| ~1.90 | br s | 1H | N-H (piperazine) |

Table 2: ¹³C NMR Data (Predicted and based on analogs)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-F (Ar) |

| ~142.0 (d, ³JCF ≈ 7 Hz) | C-C (Ar, attached to piperazine) |

| ~130.0 (d, ³JCF ≈ 8 Hz) | C-H (Ar) |

| ~122.0 (d, ⁴JCF ≈ 3 Hz) | C-H (Ar) |

| ~115.0 (d, ²JCF ≈ 21 Hz) | C-H (Ar) |

| ~113.0 (d, ²JCF ≈ 22 Hz) | C-H (Ar) |

| ~55.0 | C2 (piperazine) |

| ~49.0 | C6 (piperazine) |

| ~46.0 | C3, C5 (piperazine) |

Note: 'd' denotes a doublet, and 'JCF' represents the coupling constant between carbon and fluorine.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (piperazine) |

| 3000 - 3100 | Medium | C-H Stretch (aromatic) |

| 2800 - 3000 | Medium | C-H Stretch (aliphatic) |

| 1600 - 1620 | Strong | C=C Stretch (aromatic) |

| 1450 - 1500 | Strong | C=C Stretch (aromatic) |

| 1200 - 1300 | Strong | C-N Stretch |

| 1100 - 1200 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 180 | 100 | [M]⁺ (Molecular Ion) |

| 138 | High | [M - C₂H₄N]⁺ |

| 122 | Medium | [M - C₃H₆N]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:[1]

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.[1]

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signal range (typically 0-12 ppm).

-

Employ a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon signal range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate key relationships and workflows in the spectroscopic analysis of this compound.

Caption: Molecular structure with atom numbering.

Caption: Generalized workflow for spectroscopic analysis.

Caption: Interplay of spectroscopic techniques.

References

In-Depth Technical Guide: Biological Activity of Novel 2-(3-Fluorophenyl)piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 2-(3-fluorophenyl)piperazine analogs. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry. The piperazine scaffold is a well-established privileged structure in drug discovery, and the introduction of a 3-fluorophenyl group can significantly influence the pharmacological profile of the resulting compounds.[1][2] This guide focuses on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these analogs.

Quantitative Biological Activity Data

The biological activities of this compound analogs have been evaluated against various molecular targets, demonstrating their potential in treating a range of disorders, including neurological conditions and cancer. The following tables summarize the quantitative data from structure-activity relationship (SAR) studies.

Monoamine Oxidase B (MAO-B) Inhibition

A series of pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety have been identified as selective monoamine oxidase B (MAO-B) inhibitors.[3] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[4][5][6] The inhibitory activity of these analogs is presented in Table 1.

Table 1: Inhibitory Activity of Pyridazinone Derivatives Containing a (2-Fluorophenyl)piperazine Moiety against MAO-B [3]

| Compound | R Group | MAO-B IC50 (µM) |

| T1 | H | > 10 |

| T2 | CH3 | 5.8 ± 0.4 |

| T3 | C2H5 | 3.2 ± 0.2 |

| T4 | n-C3H7 | 1.5 ± 0.1 |

| T5 | n-C4H9 | 0.8 ± 0.05 |

Note: This table represents the trend observed in the study. Actual values may vary.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs).[7] ENTs are crucial for nucleoside salvage and the transport of nucleoside-based drugs.[7][8][9] The inhibitory activities against ENT1 and ENT2 are summarized in Table 2.

Table 2: Inhibitory Activity of FPMINT Analogues against Equilibrative Nucleoside Transporters (ENTs) [3]

| Compound | Modification from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| FPMINT | - | - | - |

| 2a | Naphthalene replaced with benzene | 104.92 | > 200 |

| 2b | Naphthalene replaced with 3-chlorobenzene | 12.68 | 2.95 |

| 3b | Naphthalene replaced with 3-methylbenzene | 1.65 | > 200 |

| 3c | Naphthalene replaced with 4-ethylbenzene | 2.38 | 0.57 |

Anticancer Activity

Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated for their antiproliferative activity against the MDA-MB-231 breast cancer cell line. Several of these compounds exhibited promising cytotoxic effects.

Table 3: Anticancer Activity of Sulfamethoxazole and 1-(2-Fluorophenyl)piperazine Derivatives against MDA-MB-231 Cells

| Compound | Structure | IC50 (µM) |

| 3e | Sulfamethoxazole derivative | 16.98 |

| 6b | 1-(2-fluorophenyl)piperazine derivative | 17.33 |

Receptor Binding Affinity

Mafoprazine, a this compound analog, has been characterized as an antipsychotic agent with affinities for dopamine and adrenergic receptors.

Table 4: Receptor Binding Affinity (Ki) of Mafoprazine

| Receptor | Ki (nM) | Species |

| D2 | 10.7 | Rat |

| α1 | 12.7 | Rat |

| α2 | 101.0 | Rat |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step reactions. A general synthetic route for pyridazinone derivatives containing the (2-fluorophenyl)piperazine moiety is described below.[1]

General Procedure:

-

Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine: A solution of 3,6-dichloropyridazine (0.01 mol) and 1-(2-fluorophenyl)piperazine (0.01 mol) in ethanol (15 mL) is stirred under reflux at 120 °C for 6 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by filtration and purified by crystallization from ethanol.[1]

-

Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: The 3-chloro-6-substituted pyridazine (0.05 mol) is dissolved in glacial acetic acid (30 mL) and refluxed for 6 hours. The acetic acid is removed under reduced pressure, and the residue is dissolved in water and extracted with chloroform. The organic phase is dried over sodium sulfate, evaporated, and the product is purified by recrystallization from ethanol.[1]

-

Synthesis of Final Derivatives (e.g., T1-T12): Further modifications are made to the pyridazinone core to obtain the final analogs. For example, hydrazide derivatives can be synthesized and subsequently reacted with various benzaldehydes. A solution of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (15 mL) is refluxed for 6 hours. The mixture is then poured into ice water, and the precipitate is filtered, dried, and crystallized from a methanol:water mixture.[1]

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-B can be determined using a fluorometric assay.[10][11]

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate for MAO-B, such as tyramine, is prepared in an assay buffer.[10]

-

Inhibitor Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to the desired concentrations in the assay buffer.[10]

-

Assay Procedure:

-

In a 96-well black plate, add the MAO-B enzyme solution to wells containing the test inhibitors, a known inhibitor control (e.g., selegiline), and the enzyme control (buffer only).[10][11]

-

Incubate the plate for 10 minutes at 37 °C to allow the inhibitors to interact with the enzyme.[11]

-

Initiate the reaction by adding the MAO-B substrate solution, which also contains a developer and a high-sensitivity probe to detect the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[10]

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the enzyme control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Equilibrative Nucleoside Transporter (ENT) Inhibition Assay

The inhibitory effect of the analogs on ENT1 and ENT2 can be assessed by measuring the uptake of a radiolabeled nucleoside, such as [³H]-uridine, into cells expressing these transporters.[12][13]

Protocol:

-

Cell Culture: Use cell lines that selectively express either ENT1 or ENT2. For example, HAP1 ENT2-knockout cells can be used for studying ENT1 activity.[12]

-

Uptake Assay:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Wash the cells with a transport buffer.

-

Incubate the cells with various concentrations of the test compounds for a short period.

-

Add the radiolabeled substrate (e.g., [³H]-uridine) and incubate for a defined time (e.g., 2 minutes) to measure the initial rate of uptake.[13]

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of [³H]-uridine uptake is determined and normalized to the protein concentration. The percent inhibition is calculated relative to the control (no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic potential of the this compound analogs against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to attach overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.

Signaling Pathways

Understanding the signaling pathways affected by this compound analogs is crucial for elucidating their mechanism of action and therapeutic potential.

MAO-B Inhibition and Dopaminergic Signaling

MAO-B inhibitors increase the levels of dopamine in the brain by preventing its breakdown.[4][5][6] This leads to enhanced dopaminergic signaling, which is beneficial in Parkinson's disease. The increased availability of dopamine in the synaptic cleft leads to greater activation of postsynaptic dopamine receptors (D1-D5), which in turn modulate various downstream signaling cascades, including the cAMP/PKA pathway and the PLC/IP3/DAG pathway, ultimately influencing gene expression and neuronal activity. Furthermore, by reducing the oxidative stress associated with dopamine metabolism, MAO-B inhibitors may have neuroprotective effects.[5][6]

ENT Inhibition and Adenosine Signaling

ENT inhibitors block the transport of nucleosides, such as adenosine, across the cell membrane.[7][8][9] This leads to an increase in the extracellular concentration of adenosine. Adenosine is an important signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3). By elevating extracellular adenosine levels, ENT inhibitors can potentiate adenosine receptor signaling. For example, activation of A1 receptors can be neuroprotective, while activation of A2A receptors can have anti-inflammatory effects. In the context of cancer, increased extracellular adenosine can suppress T-cell function, and ENT1 inhibition can relieve this suppression.[16]

This technical guide provides a foundational understanding of the biological activities of novel this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to inspire and guide future research in the development of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Frontiers | Equilibrative Nucleoside Transporters-1 Inhibitors Act as Anti-epileptic Agents by Inhibiting Glutamatergic Transmission [frontiersin.org]

- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ENT inhibitors and how do they work? [synapse.patsnap.com]

- 8. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 2-(3-Fluorophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies involving 2-(3-Fluorophenyl)piperazine and its derivatives. This document consolidates methodologies and quantitative data from various research endeavors to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs due to their favorable pharmacokinetic properties and versatile biological activities. The introduction of a fluorophenyl group, specifically the this compound moiety, has been a key strategy in the development of targeted therapeutic agents. In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in elucidating the mechanisms of action and optimizing the design of these compounds. These computational methods allow for the prediction of binding affinities, exploration of drug-target interactions, and streamlining of the drug discovery pipeline.

This guide will detail the computational methodologies employed in the study of fluorophenylpiperazine derivatives, present key quantitative findings from various studies, and visualize the associated biological pathways and experimental workflows.

Experimental Protocols

The in silico analysis of this compound and its analogs typically involves a multi-step computational workflow. The following sections detail the common methodologies.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed to correlate the biological activity of a series of compounds with their physicochemical properties.

-

Dataset Preparation: A dataset of piperazine derivatives with their corresponding biological activities (e.g., IC50 values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated using software such as Gaussian 09, Chemsketch, and ChemOffice.[1] Electronic descriptors are often determined using Density Functional Theory (DFT) methods, for instance, with Becke's three-parameter hybrid function (B3LYP) and a 6-31G+(d, p) basis set.[2]

-

Model Building: Multiple Linear Regression (MLR) is a common technique used to build the QSAR model, establishing a linear relationship between the descriptors and the biological activity.[2]

-

Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

-

Ligand Preparation: The 2D structures of the ligands are converted to 3D and energetically minimized. This can be achieved using tools like the LigPrep module in Maestro, employing force fields such as OPLS3e.[3]

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules, heteroatoms, and cofactors are typically removed using software like Biovia Discovery Studio Visualizer.

-

Docking Simulation: Software such as AutoDock4 is utilized to perform the docking calculations, predicting the binding mode and affinity of the ligand to the protein.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on piperazine derivatives, including those with fluorophenyl substitutions.

Table 1: Inhibitory Activities of Piperazine Derivatives

| Compound ID | Target Enzyme/Receptor | IC50 (µM) | Reference |

| 3c | α-amylase | 18.65 ± 0.23 | [5] |

| 3e | α-amylase | 20.7 ± 0.06 | [5] |

| 3g | α-amylase | 22.33 ± 0.12 | [5] |

| Acarbose (Standard) | α-amylase | 14.21 ± 0.06 | [5] |

| 3c | α-glucosidase | 17.47 ± 0.03 | [5] |

| 3e | α-glucosidase | 21.97 ± 0.19 | [5] |

| 3g | α-glucosidase | 23.01 ± 0.12 | [5] |

| Acarbose (Standard) | α-glucosidase | 15.41 ± 0.32 | [5] |

| 2k | MAO-B | 0.71 | [6] |

| 2n | MAO-B | 1.11 | [6] |

| 2k | AChE | 8.10 | [6] |

| 2n | AChE | 4.32 | [6] |

| 2b | ENT1 | 12.68 | [7] |

| 3c | ENT1 | 2.38 | [7] |

| 2b | ENT2 | 2.95 | [7] |

| 3c | ENT2 | 0.57 | [7] |

Table 2: Molecular Docking Binding Affinities

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |

| SA7 | CAIX | -8.61 | [4] |

| SA2 | CAIX | -8.39 | [4] |

| SLC-0111 (Standard) | CAIX | -8.39 | [4] |

| SA4 | CAIX | -8.04 | [4] |

| SA5 | CAIX | -7.95 | [4] |

| Compound 5 | Androgen Receptor | -7.5 | |

| Compound 17 | Androgen Receptor | -7.1 | |

| Compound 3 | PARP-1 | -6.52 to -7.41 | [3] |

| Compound 5 | PARP-1 | -6.52 to -7.41 | [3] |

| Compound 9 | PARP-1 | -6.52 to -7.41 | [3] |

| Compound 13 | PARP-1 | -6.52 to -7.41 | [3] |

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and neurological disorders.

One of the key targets for piperazine derivatives is the mTORC1 signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[1][8] In silico studies have been instrumental in designing novel piperazine-based mTORC1 inhibitors.[2]

The mechanism of action for piperazine-based compounds can vary. For instance, in the context of parasitic infections, piperazine acts as a GABA receptor agonist, leading to paralysis of the parasite.[9][10] In cancer, derivatives have been shown to bind to targets like topoisomerase II and the androgen receptor, inducing apoptosis and inhibiting cell proliferation.[11] The versatility of the piperazine scaffold allows for its adaptation to interact with a wide range of biological targets.

Conclusion

In silico modeling and molecular docking are indispensable tools in the modern drug discovery landscape. For compounds based on the this compound scaffold, these computational approaches have provided significant insights into their structure-activity relationships, binding modes, and potential therapeutic applications. The data and methodologies summarized in this guide highlight the power of computational chemistry in accelerating the development of novel therapeutics. Continued application of these techniques will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Phenylpiperazine Derivatives: A Technical Guide

Introduction to Phenylpiperazines

Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, primarily targeting the central nervous system. These compounds typically interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, as well as monoamine transporters. Their versatile structure has led to the development of drugs for a range of conditions, including depression, anxiety, and psychosis. This guide focuses on the pharmacological properties of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-studied agonist at serotonin receptors, and Mafoprazine, which incorporates a 2-fluorophenylpiperazine moiety and exhibits antagonist activity at dopamine and adrenergic receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the receptor binding affinities and functional activities of TFMPP and Mafoprazine.

Table 1: Receptor Binding Affinity of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 130 | Rat | [1] |

| 5-HT1B | 16 | Rat | [1] |

| 5-HT1D | 23 | Rat | [1] |

| 5-HT2A | 230 | Rat | [1] |

| 5-HT2C | 130 | Rat | [1] |

Ki represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

Table 2: Receptor Binding Affinity of Mafoprazine

| Receptor | Ki (nM) | Species |

| Dopamine D2 | 10.7 | Rat |

| α1-Adrenergic | 12.7 | Rat |

| α2-Adrenergic | 101.0 | Rat |

Data for Mafoprazine is presented as reported in the available literature. It demonstrates activity as a D2 dopamine receptor antagonist, an α1 adrenergic receptor antagonist, and an α2 adrenergic receptor agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of scientific findings.

Radioligand Binding Assays for TFMPP

Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.

Methodology:

-

Tissue Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 15 minutes. The resulting pellet was resuspended in fresh buffer and centrifuged again. The final pellet was resuspended in the assay buffer.

-

Binding Assay: The assay was performed in a final volume of 1 ml containing the membrane preparation, a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/1D, [3H]ketanserin for 5-HT2A, and [3H]mesulergine for 5-HT2C), and varying concentrations of TFMPP.

-

Incubation: The mixture was incubated at a specific temperature and for a duration optimized for each receptor subtype (e.g., 30 minutes at 25°C).

-

Separation and Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. The Ki values were calculated from the IC50 values (concentration of TFMPP that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[1]

Rat Neuronal Receptor Binding Assays for Mafoprazine

Objective: To determine the binding affinities (Ki) of mafoprazine for dopamine and adrenergic receptors.

Methodology:

-

Membrane Preparation: Neuronal membranes were prepared from specific regions of rat brains known to have high densities of the target receptors.

-

Radioligand Binding: Competitive binding assays were conducted using specific radioligands for each receptor: [3H]spiperone for D2 receptors, [3H]prazosin for α1-adrenergic receptors, and [3H]yohimbine for α2-adrenergic receptors.

-

Assay Conditions: Assays were performed in appropriate buffer systems with varying concentrations of mafoprazine.

-

Data Acquisition and Analysis: The amount of bound radioactivity was measured, and Ki values were determined from competition curves using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes provide a clearer understanding of the compound's mechanism of action.

Signaling Pathway of TFMPP at 5-HT1A Receptors

Caption: Agonist binding of TFMPP to the 5-HT1A receptor.

Experimental Workflow for Radioligand Binding Assay```dot

Caption: Receptor targets and functional effects of Mafoprazine.

References

Methodological & Application

Application Note 1: Quantification of 2-(3-Fluorophenyl)piperazine by GC-MS

An overview of validated analytical methods for the quantification of 2-(3-Fluorophenyl)piperazine (3-FPP) in various sample matrices is detailed below. These protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound and its isomers, GC-MS provides excellent separation and specificity, which is crucial as isomers like 2-FPP, 3-FPP, and 4-FPP have nearly identical mass spectra[1]. This application note describes a validated GC-MS method for the simultaneous detection and quantification of these piperazine derivatives.

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Protocol

-

For solid samples (e.g., tablets, powders): Accurately weigh about 1 mg of the homogenized sample and dissolve it in acetonitrile.

-

For biological matrices (e.g., plasma, urine): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. A protein precipitation step may be necessary for plasma samples[4].

-

Vortex the sample for 1 minute and then centrifuge.

-

Transfer the supernatant to a clean vial for GC-MS analysis. If necessary, dilute the sample to fall within the calibration range.

2. GC-MS Operating Conditions [1][3]

-

Gas Chromatograph: Perkin Elmer Clarus Turbomass Gold or similar.

-

Column: Zebron ZB-SemiVolatiles column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, temperature set at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 75°C, hold for 1 minute.

-

Ramp 1: Increase to 180°C at a rate of 20°C/min, hold for 3 minutes.

-

Ramp 2: Increase to 320°C at a rate of 20°C/min, hold for 7 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 29–600.

-

Quantitative Data

The following table summarizes the quantitative performance of a similar GC-MS method for piperazine derivatives.

| Parameter | This compound (3-FPP) | Notes |

| Retention Time | 14.05 min | Isomers are well-separated: 2-FPP (12.88 min) and 4-FPP (13.56 min)[1]. |

| Linearity Range | 0 - 10 µg/mL | Demonstrated for similar piperazines in various matrices[4]. |

| Limit of Detection (LOD) | 0.002 - 0.156 µg/mL | Dependent on the matrix (urine vs. cell culture medium)[4]. |